Lidocain-Verunreinigung G

Übersicht

Beschreibung

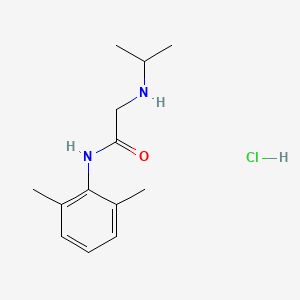

2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of lidocaine, a well-known local anesthetic. This compound is characterized by the presence of an isopropylamino group and acetoxylidide moiety, which contribute to its unique properties.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

As an impurity in lidocaine, 2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride plays a significant role in the quality control of lidocaine formulations. Its presence can influence the pharmacokinetics and pharmacodynamics of the primary drug. Regulatory agencies often require detailed profiling of impurities to ensure safety and efficacy in clinical applications.

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for the development of methods to quantify lidocaine and its impurities. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of lidocaine formulations, where 2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride is used as a benchmark for comparison.

Toxicological Studies

Research indicates that impurities like 2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride can exhibit varying degrees of toxicity. Studies have been conducted to evaluate its cytotoxic effects on various cell lines, contributing to the understanding of safety profiles for lidocaine products.

Membrane Stabilization

The compound has been noted for its membrane-stabilizing effects, similar to those of lidocaine, making it relevant in studies related to cardiac arrhythmias and local anesthesia. Its ability to inhibit sodium channels suggests potential therapeutic applications in managing ventricular arrhythmias .

Antimicrobial Properties

While primarily studied as an impurity, some derivatives related to this compound have shown antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents or enhancing existing formulations .

Cytotoxicity Against Cancer Cells

Research exploring the cytotoxic effects of related compounds indicates that modifications to the structure can lead to selective toxicity against cancer cell lines. Investigations have reported IC50 values indicating significant activity against various human cancer cells, suggesting avenues for further anticancer drug development .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study highlighted how structural modifications in related compounds significantly enhanced antimicrobial potency against gram-positive bacteria, establishing a correlation between chemical structure and biological activity .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests demonstrated that compounds with similar frameworks exhibited selective cytotoxicity towards cancer cell lines, with IC50 values indicating potential for development into anticancer agents .

Wirkmechanismus

Target of Action

Lidocaine Impurity G, also known as 2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride or N-(2,6-Dimethylphenyl)-2-(isopropylamino)acetamide hydrochloride, primarily targets voltage-gated sodium channels . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .

Mode of Action

Lidocaine Impurity G acts by inhibiting voltage-gated sodium channels , thereby preventing the initiation and conduction of nerve impulses . This inhibition blocks the transmission of pain signals to the brain, resulting in a numbing effect in the area where the compound is applied .

Biochemical Pathways

The primary biochemical pathway affected by Lidocaine Impurity G is the sodium ion transport pathway . By blocking sodium channels, the compound disrupts the normal flow of sodium ions, which is necessary for the propagation of nerve impulses . This disruption leads to a decrease in the sensation of pain .

Lidocaine, from which Lidocaine Impurity G is derived, is metabolized by the cytochrome P450 system . This system is responsible for the biotransformation of many drugs, and its activity can be influenced by various factors, including the presence of other drugs .

Pharmacokinetics

It is known that lidocaine, the parent compound, is well absorbed following topical application . The compound is then metabolized in the liver by the cytochrome P450 system, and the metabolites are excreted in the urine .

Result of Action

The primary result of the action of Lidocaine Impurity G is local anesthesia . By blocking sodium channels and inhibiting nerve conduction, the compound effectively numbs the area where it is applied, reducing or eliminating the sensation of pain .

Action Environment

The action of Lidocaine Impurity G can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which in turn can influence its ability to penetrate tissues . Additionally, the presence of other drugs that are metabolized by the cytochrome P450 system can potentially affect the metabolism and clearance of Lidocaine Impurity G .

Biochemische Analyse

Biochemical Properties

Lidocaine Impurity G, like Lidocaine, may interact with various enzymes and proteins. It is known that Lidocaine interacts with voltage-gated Na+ channels in neurons, blocking them and thereby altering signal conduction . Lidocaine Impurity G may have similar interactions due to its structural similarity to Lidocaine.

Cellular Effects

The effects of Lidocaine Impurity G on cells are not fully known. Lidocaine, the parent compound, is known to have significant effects on neuronal cells. By blocking the fast voltage-gated Na+ channels, Lidocaine prevents the generation and conduction of nerve impulses, leading to a numbing effect . Lidocaine Impurity G may have similar effects on cellular processes.

Molecular Mechanism

It is likely to be similar to that of Lidocaine, which acts by blocking the fast voltage-gated Na+ channels in neurons . This blocks the generation and conduction of nerve impulses, leading to a numbing effect .

Temporal Effects in Laboratory Settings

The temporal effects of Lidocaine Impurity G in laboratory settings are not well-documented. Lidocaine and its metabolites have been studied extensively. A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of Lidocaine and its metabolite in serum .

Dosage Effects in Animal Models

Lidocaine is widely used in human and veterinary practice as a local anesthetic, analgesic, and antiarrhythmic agent .

Metabolic Pathways

Lidocaine is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to Lidocaine, although less powerful .

Transport and Distribution

Lidocaine, the parent compound, is known to be quickly absorbed in the heart, brain, kidney, and other tissues with a rich blood supply .

Subcellular Localization

Given its structural similarity to Lidocaine, it may also interact with voltage-gated Na+ channels in the neuronal cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylaniline.

Acetylation: The aniline derivative undergoes acetylation to form 2,6-dimethylacetanilide.

Chlorination: The acetanilide is then chlorinated to introduce a chloro group at the para position.

Amination: The chloro compound is reacted with isopropylamine to form the desired 2-(Isopropylamino)-2’,6’-acetoxylidide.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation steps.

Ion Exchange Resins: Employed during the hydrogenation to control impurities and ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoxylidide moiety.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Nucleophiles: Including amines and alcohols for substitution reactions.

Major Products

N-oxides: From oxidation reactions.

Amine Derivatives: From reduction reactions.

Substituted Acetoxylidides: From nucleophilic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lidocaine: A well-known local anesthetic with a similar structure but different substituents.

Bupivacaine: Another local anesthetic with a longer duration of action.

Mepivacaine: Similar in structure but with different pharmacokinetic properties.

Uniqueness

2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride is unique due to its specific isopropylamino group, which imparts distinct pharmacological properties compared to other local anesthetics .

Biologische Aktivität

2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride, often referred to as a derivative of lidocaine, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its isopropylamino group and acetoxylidide structure, which contribute to its pharmacological properties. Its molecular formula is CHClNO with a molecular weight of 270.75 g/mol. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The mechanism of action for 2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride involves interaction with specific molecular targets, including ion channels and enzymes. It is hypothesized that the compound may modulate sodium channels, akin to other local anesthetics, thereby affecting neuronal excitability and neurotransmitter release. Additionally, it has been suggested that the compound may influence pathways relevant to cancer cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to induce apoptosis in various cancer cell lines, including breast (MDA-MB-231) and colorectal cancer (Caco-2) cells. The results are illustrated in Table 2.

| Cell Line | IC50 (µM) | % Cell Viability at 10 µM |

|---|---|---|

| MDA-MB-231 | 5.0 | 45% |

| Caco-2 | 7.5 | 30% |

| SK-MEL-30 | 6.0 | 50% |

The compound's ability to reduce cell viability suggests that it may interfere with cancer cell growth and proliferation mechanisms .

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. In this study, researchers treated MDA-MB-231 cells with varying concentrations of the compound and assessed apoptosis through flow cytometry. Results indicated a dose-dependent increase in apoptotic cells, supporting the hypothesis that the compound may activate intrinsic apoptotic pathways .

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4;/h5-7,9,14H,8H2,1-4H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBARWVLIAWVSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.